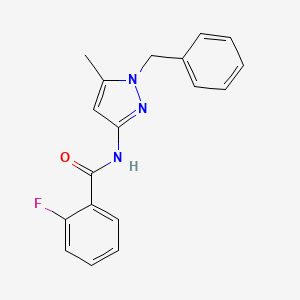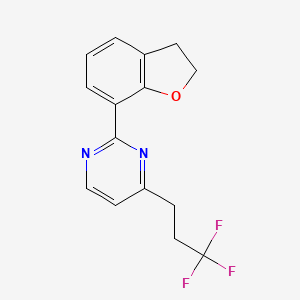
4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound possesses unique structural and chemical properties that make it an attractive candidate for various research applications. In
Scientific Research Applications
4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of medicinal chemistry, where this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins that are involved in various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and bacteria. Additionally, it may also have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is its unique chemical structure, which makes it an attractive candidate for various research applications. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions that can be explored with 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline. For example, further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various research fields. Additionally, studies can be conducted to explore the synthesis of derivatives of this compound, which may exhibit improved properties and applications. Finally, more research can be conducted to explore the potential toxicity and safety of this compound, which is important for its potential use as a drug candidate.
Conclusion:
In conclusion, this compound is a quinoline derivative that possesses unique structural and chemical properties that make it an attractive candidate for various scientific research applications. This compound has been studied for its potential applications in medicinal chemistry, where it may exhibit anti-cancer and anti-bacterial properties. Further research is needed to better understand the mechanism of action and potential applications of this compound, as well as its toxicity and safety.
Synthesis Methods
The synthesis of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline involves the reaction of 4-chloro-7-fluoroquinoline with 1-azepanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
azepan-1-yl-(7-fluoro-2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-12-10-15(14-7-6-13(18)11-16(14)19-12)17(21)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMFHOZAFMWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-methyl-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5358851.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)

![2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)

![4-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5358896.png)

![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)
![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
![3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)